3-cyano-N-cyclohexyl-N-ethylbenzamide
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Overview
Description
3-cyano-N-cyclohexyl-N-ethylbenzamide is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.3428 g/mol . It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with additional cyclohexyl and ethyl substituents on the nitrogen atom.
Preparation Methods
The synthesis of 3-cyano-N-cyclohexyl-N-ethylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with cyclohexylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-cyano-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.
Scientific Research Applications
3-cyano-N-cyclohexyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-cyano-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The cyclohexyl and ethyl groups can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects .
Comparison with Similar Compounds
3-cyano-N-cyclohexyl-N-ethylbenzamide can be compared with other similar compounds, such as:
3-cyano-N-methylbenzamide: Lacks the cyclohexyl and ethyl groups, resulting in different chemical and biological properties.
4-cyano-N-cyclopropylbenzamide: Contains a cyclopropyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.
3-cyano-N-ethylbenzamide: Similar structure but without the cyclohexyl group, affecting its overall properties and uses
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s behavior in various contexts.
Properties
IUPAC Name |
3-cyano-N-cyclohexyl-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-18(15-9-4-3-5-10-15)16(19)14-8-6-7-13(11-14)12-17/h6-8,11,15H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZLEMUQQJBVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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